molecular formula C15H27BO2 B13986326 4,4,5,5-Tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane

Cat. No.: B13986326
M. Wt: 250.19 g/mol
InChI Key: RAAXYFMFFUZVGR-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom bonded to two oxygen atoms and a cyclohexenyl group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable cyclohexenyl derivative. Common reagents include boron trihalides and alkyl lithium compounds. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to a different oxidation state, potentially forming borohydrides.

    Substitution: The boron atom can participate in substitution reactions, where the oxygen atoms are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce borohydrides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its ability to form stable carbon-boron bonds makes it valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology and Medicine

Industry

In industry, this compound could be used in the production of polymers, agrochemicals, and other materials where boron-containing intermediates are required.

Mechanism of Action

The mechanism of action for this compound in chemical reactions involves the formation and cleavage of boron-oxygen and boron-carbon bonds. The boron atom acts as a Lewis acid, facilitating various transformations. Molecular targets and pathways would depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups.

    Borate Esters: Compounds where boron is bonded to alkoxy groups.

    Borohydrides: Compounds containing boron-hydrogen bonds.

Uniqueness

4,4,5,5-Tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which includes a cyclohexenyl group and a dioxaborolane ring. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis.

Properties

Molecular Formula

C15H27BO2

Molecular Weight

250.19 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3,5,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H27BO2/c1-11-8-12(10-13(2,3)9-11)16-17-14(4,5)15(6,7)18-16/h8,11H,9-10H2,1-7H3

InChI Key

RAAXYFMFFUZVGR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(CC(C2)(C)C)C

Origin of Product

United States

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